4'-Azidocytidin

Übersicht

Beschreibung

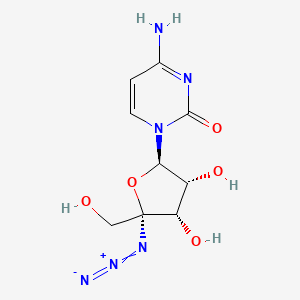

4’-Azidocytidine, also known as Azvudine or FNC, is a novel cytidine analogue that has both antiviral and anticancer activities . It was originally developed for HIV treatment and has shown promise in treating other diseases . It is a new experimental drug that has been shown to be active against viruses and retrotransposons with RNA-dependent polymerase enzymes, as well as against cancer cell lines and xenografts in animal models .

Synthesis Analysis

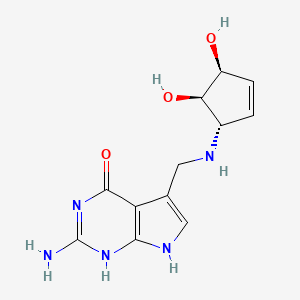

The synthesis of 4’-Azidocytidine involves the creation of several derivatives by varying the substituents at the ribose 2’ and 3’-positions . The most potent compound in this series is 4’-azidoarabinocytidine .

Chemical Reactions Analysis

4’-Azidocytidine is a nucleoside analogue, which means it can mimic natural nucleosides and undergo reactions accordingly . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction .

Wissenschaftliche Forschungsanwendungen

Antivirale Therapie gegen HIV

4'-Azidocytidin: wurde ursprünglich als klinischer Kandidat für die Behandlung von HIV entwickelt. Es wirkt, indem es das Enzym Nukleosid-Reversetranskriptase hemmt und die Expression der Cytidin-Deaminase APOBEC3G in den CD4+ T-Zellen von HIV-1-Patienten wiederherstellt . Dieser Ansatz mit doppelter Zielsetzung verhindert nicht nur die Replikation des Virus, sondern trägt auch zur Wiederherstellung der durch das Virus beeinträchtigten Immunfunktion bei.

COVID-19-Behandlung

Während der COVID-19-Pandemie wurde This compound umgewidmet und in klinischen Studien in China eingesetzt, um seine Wirksamkeit und Sicherheit bei der Behandlung des neuartigen Coronavirus (ChiCTR2000029853) zu bewerten. Es zeigte sich vielversprechend als Behandlungsoption, was darauf hindeutet, dass Nukleosid-basierte antivirale Mittel wie This compound gegen SARS-CoV-2 wirksam sein könnten .

Krebstherapie: Non-Hodgkin-Lymphom

This compound: hat sich als therapeutisches Mittel für das Non-Hodgkin-Lymphom (NHL) gezeigt. Unter Verwendung des Lymphoms von Dalton als T-Zell-Lymphommodell zeigte es eine dosis- und zeitabhängige Hemmung des Zellwachstums und der Proliferation. Sein Mechanismus beinhaltet die Induktion von Apoptose durch die Erzeugung reaktiver Sauerstoffspezies (ROS), Zellzyklusarrest und mitochondrienvermittelte Apoptose .

Wirkmechanismus in Krebszellen

Die Verbindung induziert eine bemerkenswerte DNA-Fragmentierung und Kernkondensation, was auf aktivierte apoptotische Pfade hindeutet. Sie stört das mitochondriale Membranpotential, führt zu mitochondrialer Dysfunktion und fördert die Apoptose. Die Dysregulation von apoptotischen Genen mit einer Hochregulierung von Bax und einer Herunterregulierung von Bcl-2 und Bcl-xl impliziert den mitochondrienvermittelten Apoptose-Weg .

Zellzyklusmodulation

This compound: wurde gefunden, dass es in Krebszellen zu einem Zellzyklusarrest in der G2/M-Phase führt. Dies wird durch die Modulation des Zellzyklusinhibitors p21 vermittelt. Indem es den Zellzyklus stoppt, verhindert es die Proliferation von Krebszellen und wirkt so als starkes Antikrebsmittel .

Antivirale Arzneimittelumwidmung

Die Fähigkeit von This compound, natürliche Nukleoside zu imitieren und in aktive Nukleosidtriphosphate umgewandelt zu werden, macht es zu einem Kandidaten für die Umwidmung als antivirales Medikament für andere Virusinfektionen. Dies liegt an seinem grundlegenden Mechanismus, sich in virale RNA einzulagern und die RNA-Ketten-Synthese zu beenden, wodurch die Virusreplikation gestoppt wird .

Immunmodulatorische Wirkungen

Neben seinen antiviralen und anticancerogenen Eigenschaften kann This compound auch immunmodulatorische Wirkungen haben. Indem es die Expression von APOBEC3G wiederherstellt, kann es die Immunantwort möglicherweise modulieren, was sowohl für Virusinfektionen als auch für die Krebstherapie von entscheidender Bedeutung ist .

Wirkmechanismus

Target of Action

4’-Azidocytidine, also known as Azvudine or FNC, is a novel cytidine analogue . It primarily targets the RNA-dependent RNA polymerase enzymes of various viruses, including HIV, HBV, HCV, and SARS-CoV-2 . These enzymes are crucial for the replication of these viruses. Additionally, it has been found to modulate the expression of proteins like P-glycoprotein (P-gp), MRP2, and BCRP .

Mode of Action

4’-Azidocytidine acts as a nucleoside reverse transcriptase inhibitor . It mimics natural nucleosides and gets incorporated into the viral RNA during its synthesis. This results in the termination of the RNA chain synthesis and, consequently, the replication of the virus . In one instance, it was also able to increase the activity of P-gp .

Biochemical Pathways

The compound’s action affects several biochemical pathways. It inhibits the RNA-dependent polymerase enzymes of viruses, thereby suppressing their life cycle . It may also inhibit such enzymes (reverse transcriptase) in human retrotransposons, including human endogenous retroviruses (HERVs) . The activation of retrotransposons can be a major factor of ongoing cancer genome instability and consequently higher aggressiveness of tumors .

Result of Action

The molecular and cellular effects of 4’-Azidocytidine’s action are quite significant. It has been found to inhibit the growth and proliferation of cells in a dose- and time-dependent manner . It induces apoptosis in cells, with notable DNA fragmentation and nuclear condensation pointing to activated apoptotic pathways . Furthermore, it has been reported to be involved in cell cycle arrest .

Action Environment

The action, efficacy, and stability of 4’-Azidocytidine can be influenced by various environmental factors. For instance, the presence of certain proteins in the cellular environment can affect its action . .

Safety and Hazards

Zukünftige Richtungen

4’-Azidocytidine has entered clinical trials in China for evaluating its efficacy and safety, showing promise for treating novel coronavirus . It suggests that nucleoside-based antivirus agents could be repurposed for COVID-19 treatment . Further studies are needed for better understanding the molecular mechanisms of its anticancer activities to support its medical use in oncology .

Eigenschaften

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6O5/c10-4-1-2-15(8(19)12-4)7-5(17)6(18)9(3-16,20-7)13-14-11/h1-2,5-7,16-18H,3H2,(H2,10,12,19)/t5-,6+,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLGMSQBFONGNG-JVZYCSMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332457 | |

| Record name | 4'-Azidocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

478182-28-4 | |

| Record name | 4′-Azidocytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478182-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | R-1479 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478182284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Azidocytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R-1479 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M71RA9DMGJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

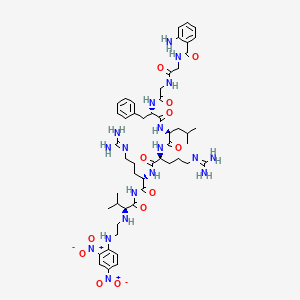

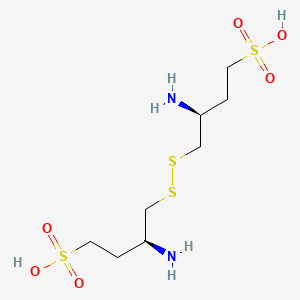

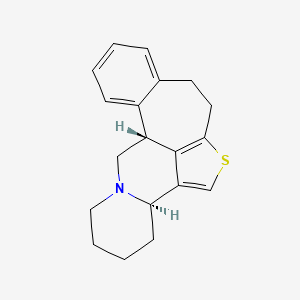

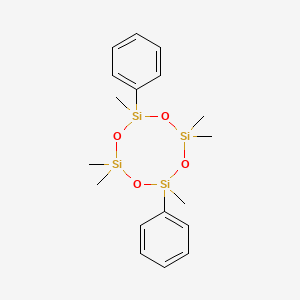

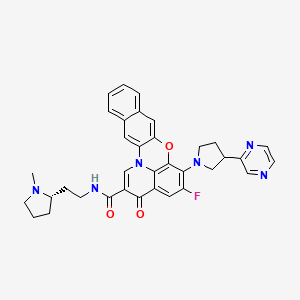

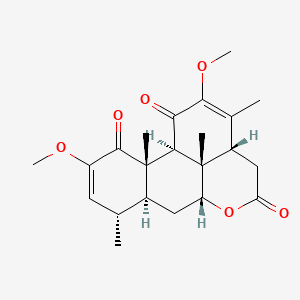

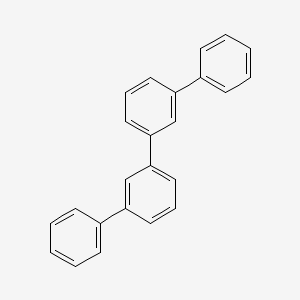

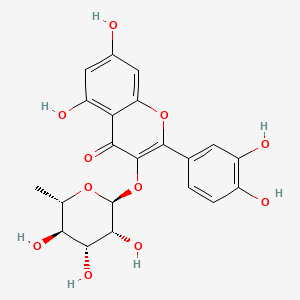

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.